molecular formula C9H9BrClF B13607012 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

Cat. No.: B13607012
M. Wt: 251.52 g/mol
InChI Key: UBYQXLSLOXIZTR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene typically involves the reaction of 3-chloro-5-fluorobenzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of alcohols or ethers.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups such as alcohols, aldehydes, or ketones.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to modify biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene exerts its effects involves its electrophilic nature. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a chlorine and fluorine combination, leading to different reactivity and applications.

    1-Bromo-3-chloropropane: This compound lacks the fluorine atom and has different reactivity patterns, making it suitable for different applications.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2

InChI Key

UBYQXLSLOXIZTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCCBr

Origin of Product

United States

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